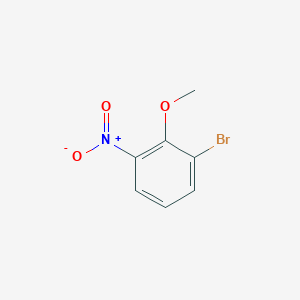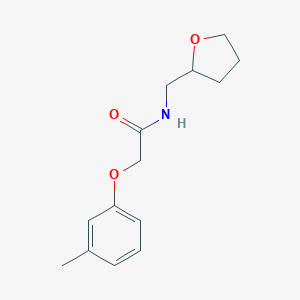
1-溴-2-甲氧基-3-硝基苯
概述
描述
1-Bromo-2-methoxy-3-nitrobenzene is a solid compound with a molecular weight of 232.03 . It has a CAS number of 98775-19-0 .
Synthesis Analysis
The synthesis of 1-Bromo-2-methoxy-3-nitrobenzene can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Other methods include displacement reactions with nitrite ions , and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-methoxy-3-nitrobenzene is C7H6BrNO3 . The InChI code is 1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
1-Bromo-2-methoxy-3-nitrobenzene is a solid at room temperature . It has a density of 1.6±0.1 g/cm³, a boiling point of 296.4±20.0 °C at 760 mmHg, and a flash point of 133.1±21.8 °C . It has a molar refractivity of 47.2±0.3 cm³ .科学研究应用
X射线衍射研究1-溴-2-甲氧基-3-硝基苯已被用于研究各向异性位移参数,为实验与理论方法在晶体学中面临的挑战提供了宝贵的见解。这些研究强调了实验程序的复杂性和不可预测性,特别是对于像1-溴-2-甲氧基-3-硝基苯(Mroz et al., 2020)这样的化合物。
表面工程和电子结构分析研究已经探索了苯衍生物(包括1-溴-2-甲氧基-3-硝基苯)接枝到硅表面上的过程。通过紫外光电子发射和X射线光电子能谱等技术对这一过程进行了研究,这对于理解材料科学中的分子相互作用和电子转移是重要的(Hunger et al., 2006)。
合成应用该化合物已被用于一步合成方法中,用于制备苯醚,突显了其在简化化学生产过程中的作用。这表明了该化合物在有机合成中的实用性,特别是在从硝基苯制备苯醚方面(Zilberman, 2003)。
钯介导的化学合成1-溴-2-甲氧基-3-硝基苯参与了钯[0]介导的乌尔曼交叉偶联反应。这些反应对于合成各种有机化合物如喹啉和苯并喹啉至关重要,突显了它在复杂有机合成中的重要性(Banwell et al., 2004)。
光电化学研究已研究了该化合物的光电化学行为,特别是在不同化学环境中的还原作用。这些研究对于了解硝基苯衍生物的电化学性质及其在太阳能和电池技术等领域的潜在应用至关重要(Compton & Dryfe, 1994)。
有机汞化合物合成它已被用于有机汞化合物的合成,展示了其在创造复杂化学结构方面的多功能性,这在各种化学和制药应用中具有重要意义(Deacon et al., 1986)。
电化学还原研究1-溴-2-甲氧基-3-硝基苯及相关化合物的电化学行为已成为研究课题,特别是在电合成和电极化学转化的背景下。这些研究对于新电化学过程和材料的开发至关重要(Du & Peters, 2010)。
安全和危害
1-Bromo-2-methoxy-3-nitrobenzene is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
1-Bromo-2-methoxy-3-nitrobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-2-methoxy-3-nitrobenzene involves two main steps . The first step is the formation of the strongly electrophilic bromine cation . The second step involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight (23203 Da ) suggests that it could potentially be absorbed and distributed in the body
Result of Action
The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . This reaction allows for the introduction of different functional groups into the benzene ring, potentially altering the compound’s chemical properties and biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-methoxy-3-nitrobenzene. For instance, the compound should be stored in a sealed container at room temperature to maintain its stability . These precautions help to prevent hazardous reactions and ensure the compound’s safe handling and use .
属性
IUPAC Name |
1-bromo-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBLVOBUIXMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913085 | |
| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98775-19-0 | |
| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-methoxy-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B505820.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B505821.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B505822.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B505823.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B505826.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B505827.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505828.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B505832.png)
![4-acetyl-1-benzyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505833.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B505834.png)
![N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B505835.png)


![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505840.png)